CyJohnPhos Pd G2
Description
CyJohnPhos Pd G2 is a second-generation palladium catalyst employing the CyJohnPhos ligand (2-(dicyclohexylphosphino)biphenyl), a dialkylbiaryl phosphine derivative . This ligand is characterized by its bulky dicyclohexylphosphino groups, which enhance steric and electronic properties critical for cross-coupling reactions. This compound is optimized for applications in Suzuki-Miyaura, borylation, and other palladium-catalyzed transformations, offering high turnover numbers (TONs) and mild reaction conditions .
Properties
Molecular Formula |
C36H41ClNPPd |
|---|---|
Molecular Weight |
660.6 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-(2-phenylphenyl)phosphane;2-phenylaniline |
InChI |
InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
BIIUZNZEVKWCKI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CyJohnPhos Pd G2 involves the coordination of palladium with the ligand CyJohnPhos. The ligand is typically synthesized by reacting 2-dicyclohexylphosphino-1,1′-biphenyl with 2-amino-1,1′-biphenyl. The resulting ligand is then coordinated with palladium chloride to form the final complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Catalytic Activity in Cross-Coupling Reactions
CyJohnPhos Pd G2 demonstrates exceptional performance in Suzuki-Miyaura couplings, particularly for electron-poor aryl halides and polyfluorinated substrates. Key findings include:
Table 1: Performance in Suzuki-Miyaura Couplings (Selected Data)
-
Key Advantages :
Mechanistic Insights
This compound operates via a ligand-accelerated mechanism , where its bulky dicyclohexylphosphine group stabilizes palladium intermediates while enabling transmetalation:
Figure 1: Proposed Catalytic Cycle for Ni/PD-Catalyzed Reactions
text[Ni(0)] → Oxidative Addition → [Ni(II)-Aryl] → Transmetalation → [Ni(II)-Biaryl] → Reductive Elimination → Product
-
Cyclometalation Risk :
Rapid C–H activation under mild conditions forms cyclonickelated byproducts (e.g., structure 5 in ), a known deactivation pathway. This occurs faster than analogous Pd systems .
Table 2: Ligand Steric Parameters
| Ligand | %Vbur (min) | Reactivity Threshold | Outcome |
|---|---|---|---|
| CyJohnPhos | 35–39 | <32% (Reactive) | High catalytic turnover |
| SPhos | 32 | <32% (Reactive) | Moderate yield |
| XPhos | 33 | <32% (Reactive) | Slower kinetics |
-
Steric Analysis :
Conformational flexibility allows CyJohnPhos to occupy a single coordination site during transmetalation, critical for substrate binding .
Comparative Ligand Performance
This compound outperforms other Buchwald ligands in challenging couplings:
Electrophiles:
-
Optimal for polyfluorinated iodobenzenes (e.g., 2,3,4,5-tetrafluoro-1-iodobenzene) .
-
Bromo/chloro derivatives require higher catalyst loading (10 mol%) .
Nucleophiles:
-
Boronic Acids : Effective for 3,4,5-trifluorophenylboronic acid (98% yield) .
-
Boronic Esters : Improved stability with neopentyl glycol esters (e.g., 82% yield for 2,3,5,6-tetrafluorophenyl ester) .
Deactivation Pathways:
Scientific Research Applications
CyJohnPhos Pd G2 has a wide range of applications in scientific research:
- Chemistry : It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Biology : It facilitates the modification of biomolecules, enabling the study of biological processes.
- Medicine : It plays a crucial role in the development of new drugs, particularly in the synthesis of anticancer, antiviral, and antifungal agents.
- Industry : It is employed in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
CyJohnPhos Pd G2 acts as a catalyst by coordinating with the reactants to form an active palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Table 1: Structural Features of Dialkylbiaryl Phosphine Ligands
CyJohnPhos distinguishes itself through its dicyclohexyl groups, which improve stability and electron-donating capacity compared to tert-butyl substituents in XPhos .
Functional Comparison with Palladium Catalysts
CyJohnPhos Pd G2 is benchmarked against other Pd catalysts in cross-coupling efficiency:
Table 2: Catalytic Performance in Borylation Reactions
This compound achieves superior yields and TONs under milder conditions than XPhos-Pd-G3, particularly for aryl bromides/iodides. However, XPhos-Pd-G3 excels in activating aryl chlorides due to stronger electron-donating groups .
Comparison with Nickel-Based Systems
CyJohnPhos is also utilized in nickel-catalyzed systems, offering cost advantages over palladium:
Table 3: Ni vs. Pd Catalysts Using CyJohnPhos
| System | Metal Loading | Cost Efficiency | Yield (%) | Reaction Time |
|---|---|---|---|---|
| NiCl₂·6H₂O/CyJohnPhos | 2.5 mol% | High | 77–93 | 1–10 min |
| CyJohnPhos-Pd G2 | 0.97 mol% | Moderate | 93 | 1–10 min |
While Ni/CyJohnPhos reduces costs, Pd-based systems achieve higher TONs and broader substrate compatibility .
Case Study: Algorithm-Driven Optimization
A 2020 study using adaptive Bayesian optimization identified CyJohnPhos as the optimal ligand for a model reaction, achieving 93% yield and TON 95 within four iterations. In contrast, SPhos yielded only 77% under identical conditions . This highlights CyJohnPhos’s superior adaptability in high-throughput screening.
Limitations and Trade-offs
- Cost : Pd-based systems (e.g., this compound) are more expensive than Ni analogs but offer faster kinetics.
- Substrate Scope : this compound is less effective for aryl chlorides compared to XPhos-Pd-G3 .
- Thermal Stability : XantPhos-Pd-G2 decomposes above 188°C, limiting high-temperature applications .
Q & A
Q. What are the established protocols for synthesizing and characterizing CyJohnPhos Pd G2?
Methodological Answer: Synthesis typically involves reacting palladium precursors (e.g., Pd(OAc)₂) with CyJohnPhos ligand under inert conditions. Characterization requires multi-technique validation:
Q. What catalytic applications are most frequently reported for this compound in cross-coupling reactions?
Methodological Answer: Common applications include Suzuki-Miyaura and Buchwald-Hartwig couplings. Key parameters to replicate literature results:
Q. How can researchers design experiments to assess the ligand’s stability under varying reaction conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) to evaluate thermal stability .
- In situ NMR monitoring to detect ligand decomposition or Pd black formation .
- Control experiments with/without ligands to isolate catalytic vs. homogeneous Pd effects .
Advanced Research Questions
Q. How can statistical experimental design (e.g., DOE) optimize reaction conditions for this compound?
Methodological Answer:
- Factor screening : Identify critical variables (temperature, ligand ratio, solvent polarity) using fractional factorial designs .
- Response surface methodology (RSM) to model interactions between factors and maximize yield/selectivity .
- Robustness testing : Validate optimized conditions with ±10% parameter variations to assess reproducibility .
Q. What strategies address contradictions in reported catalytic activity data for this compound?
Methodological Answer:
- Data triangulation : Cross-validate results using multiple analytical techniques (e.g., GC-MS, HPLC, ICP-OES for Pd leaching) .
- Batch-to-batch analysis : Compare catalyst performance across syntheses to identify purity or storage-related inconsistencies .
- Meta-analysis : Systematically review literature to isolate variables (e.g., substrate class, solvent) causing divergent outcomes .
Q. How can mechanistic studies differentiate between homogeneous and heterogeneous catalysis pathways?
Methodological Answer:
- Mercury poisoning tests : Add Hg(0) to quench colloidal Pd; activity loss suggests heterogeneous pathways .
- Dynamic light scattering (DLS) : Monitor nanoparticle formation during reactions .
- Kinetic profiling : Compare rate laws with proposed mechanisms (e.g., zero-order in substrate for heterogeneous systems) .
Q. What validation criteria ensure reproducibility when adapting this compound to novel substrates?
Methodological Answer:
- Negative controls : Include reactions without catalyst or ligand to rule out background reactivity .
- Benchmarking : Compare yields/turnover numbers (TON) against established substrates (e.g., bromobenzene) .
- Open-data practices : Share raw spectra, chromatograms, and crystallographic data in supplementary materials .
Q. How do researchers balance catalyst loading and environmental impact in method development?
Methodological Answer:
- Lifecycle assessment (LCA) : Quantify Pd recovery efficiency via ICP-MS and ligand recyclability .
- Green chemistry metrics : Calculate E-factor and atom economy to benchmark sustainability .
- Alternative solvents : Test biodegradable or neoteric solvents (e.g., cyclopentyl methyl ether) .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?
Methodological Answer:
Q. What cross-disciplinary approaches enhance mechanistic understanding of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
